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Compound of Interest

Compound Name: 3,4-Dicaffeoylquinic acid

Cat. No.: B1237887

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of
caffeoylquinic acids (CQAs) from various plant matrices using Pressurized Liquid Extraction
(PLE), also known as Accelerated Solvent Extraction (ASE). CQAs are a group of phenolic
compounds with significant antioxidant, anti-inflammatory, and other health-promoting
properties, making them valuable targets for research and development in the pharmaceutical,
nutraceutical, and cosmetic industries.[1][2][3]

Introduction to Pressurized Liquid Extraction (PLE)

PLE is a sophisticated extraction technique that utilizes solvents at elevated temperatures and
pressures, maintaining the solvent in its liquid state far above its atmospheric boiling point.[4][5]
This unique state enhances the extraction efficiency by increasing the solubility of the target
analytes and improving the mass transfer kinetics.[5] Key advantages of PLE over conventional
extraction methods include reduced solvent consumption, shorter extraction times, and the
potential for automation, making it an environmentally friendly and efficient "green” extraction
technique.[2][6]

Key Parameters Influencing CQA Extraction

The successful extraction of CQAs using PLE is dependent on the careful optimization of
several key parameters:
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e Solvent Composition: The choice of solvent and its composition is critical. For CQAs,
mixtures of ethanol and water are commonly employed.[2][5] Ethanol aids in the
solubilization of CQAs, while water helps in the desorption of these molecules from the plant
matrix.[2] The optimal ethanol percentage can vary depending on the specific CQA and the
plant material.

o Temperature: Higher temperatures generally increase the extraction efficiency of CQAs.
However, excessively high temperatures can lead to the degradation of these
thermosensitive compounds.[1] Therefore, finding the optimal temperature that maximizes
yield without causing significant degradation is crucial.

o Pressure: The primary role of pressure in PLE is to maintain the solvent in its liquid state
above its boiling point. While it has a lesser direct effect on extraction yield compared to
temperature and solvent composition, it is an essential parameter for the technique to work
effectively. Pressures in the range of 100 to 200 bar are typically used.[4]

o Extraction Time: PLE significantly reduces the time required for extraction compared to
traditional methods. Static extraction times are often in the range of 5 to 25 minutes.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the PLE of
caffeoylquinic acids from different plant sources.

Table 1: Optimized PLE Parameters for Caffeoylquinic Acid Extraction
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. Optimal Optimal
Plant Target Optimal . Pressure Referenc
. Temperat Time .
Material CQA Solvent ) (psi/bar) e
ure (°C) (min)
Spent Total
48% (viv) ]
Coffee Polyphenol 160 25 1700 psi [418]
Ethanol
Grounds S
Total
Coffee ) 50% (v/v) Not Not
Phenolic 80 -~ » [9]
Bean Husk ) Ethanol Specified Specified
Acids
Coffee Phenolic 55% Not Not
: : : 140 " . (9]
Silverskin Acids Ethanol Specified Specified
Forced
) 46% Not
Chicory 5-CQA 107 - 100 bar [2][10]
Ethanol Specified
Roots
Forced
_ _ 57% Not
Chicory 3,5-diCQA 95 N 100 bar [2][10]
Ethanol Specified
Roots
Moringa Total
) Not Not Not Not
oleifera Polyphenol - - - . [11][12]
Specified Specified Specified Specified
Leaves s
Coffee Co- Subcritical Not
5-CQA 125 15 B [13]
product Water Specified

Table 2: Yields of Caffeoylquinic Acids and Total Phenolics using Optimized PLE
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Plant Material Analyte Yield Reference
Total Polyphenol
Spent Coffee Grounds 15.99 mg GAE/g dw [4]18]
Content
] ) 3.61 mg CAE/100 g
Coffee Bean Husk Total Phenolic Acids [9]
husk
10.6 mg chlorogenic
Coffee Silverskin Phenolic Acid Content  acid equivalents/g dry  [9]
extract
Forced Chicory Roots ~ 5-CQA 4.95 £+ 0.48 mg/g DM [2][10]
Forced Chicory Roots  3,5-diCQA 5.41 + 0.79 mg/g DM [2][10]
Moringa oleifera Total Polyphenol
24.10 mg GAE/g dw [11][12]

Leaves

Content

GAE: Gallic Acid Equivalents; CAE: Caffeic Acid Equivalents; dw: dry weight; DM: Dry Matter.

Experimental Protocols

Below are detailed methodologies for the pressurized liquid extraction of caffeoylquinic acids

based on cited literature.

Protocol 1: PLE of CQAs from Spent Coffee Grounds

grounds.

the dried material to a fine powder.

Extraction Procedure:

Objective: To extract total polyphenols, including caffeoylquinic acids, from spent coffee

Instrumentation: An accelerated solvent extraction (ASE) system.

Sample Preparation: Dry the spent coffee grounds until a constant weight is achieved. Grind

o Mix 1 g of the dried coffee ground powder with a dispersing agent like sea sand.
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o Place the mixture into a stainless steel extraction cell.

o Set the PLE parameters as follows:

Solvent: 48% (v/v) aqueous ethanol solution.[4]

Temperature: 160 °C.[4]

Pressure: 1700 psi.[4]

Static Extraction Time: 25 minutes.[4]

Number of Cycles: 1.

o After the extraction, the collected extract is ready for analysis.

Protocol 2: PLE of 5-CQA and 3,5-diCQA from Forced
Chicory Roots

o Objective: To selectively extract 5-O-caffeoylquinic acid (5-CQA) and 3,5-di-O-caffeoylquinic
acid (3,5-diCQA) from forced chicory roots.

¢ Instrumentation: An accelerated solvent extraction (ASE) system.
o Sample Preparation: Lyophilize and grind the forced chicory roots to a fine powder.
o Extraction Procedure for 5-CQA.:

o Weigh approximately 1 g of the dried chicory root powder and place it into an extraction
cell.

o Set the PLE parameters for optimal 5-CQA recovery:
= Solvent: 46% aqueous ethanol.[2][10]
» Temperature: 107 °C.[2][10]

» Pressure: 100 bar.[2]
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o Proceed with the extraction.

o Extraction Procedure for 3,5-diCQA:
o Use a fresh 1 g sample of the dried chicory root powder.
o Set the PLE parameters for optimal 3,5-diCQA recovery:
» Solvent: 57% aqueous ethanol.[2][10]
» Temperature: 95 °C.[2][10]
» Pressure: 100 bar.[2]

o Proceed with the extraction.

Visualization of the PLE Workflow

The following diagram illustrates the general experimental workflow for the pressurized liquid
extraction of caffeoylquinic acids.

Sample Preparation

Click to download full resolution via product page

Caption: General workflow for Pressurized Liquid Extraction of Caffeoylquinic Acids.

Concluding Remarks

Pressurized Liquid Extraction is a powerful and efficient technique for the extraction of
caffeoylquinic acids from various plant materials. The optimization of parameters such as
solvent composition and temperature is crucial for maximizing the yield of these valuable
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bioactive compounds. The protocols and data presented in these application notes provide a
solid foundation for researchers and professionals to develop and implement effective PLE
methods for CQA extraction in their respective fields. Further research may focus on the
application of PLE to a wider range of CQA-containing plants and the subsequent purification
and biological evaluation of the extracts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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